molecular formula C6H6F2O3 B6221791 rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate CAS No. 1932297-30-7

rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate

Cat. No.: B6221791
CAS No.: 1932297-30-7
M. Wt: 164.1
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Description

rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms, a formyl group, and a carboxylate ester

Properties

CAS No.

1932297-30-7

Molecular Formula

C6H6F2O3

Molecular Weight

164.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of difluorocarbene with an appropriate olefin, followed by formylation and esterification steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Organolithium reagents in anhydrous solvents like diethyl ether or THF.

Major Products

    Oxidation: rac-methyl (1R,3R)-2,2-difluoro-3-carboxylcyclopropane-1-carboxylate.

    Reduction: rac-methyl (1R,3R)-2,2-difluoro-3-hydroxymethylcyclopropane-1-carboxylate.

    Substitution: rac-methyl (1R,3R)-2,2-difluoro-3-substituted-cyclopropane-1-carboxylate.

Scientific Research Applications

rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The formyl group can participate in covalent bonding with active site residues, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate.
  • rac-methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate.
  • rac-methyl (1R,3R)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate.

Uniqueness

rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and a formyl group makes it particularly interesting for studying fluorine’s effects on molecular interactions and reactivity.

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